molecular formula C14H13N9O2 B2527637 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034372-30-8

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2527637
CAS No.: 2034372-30-8
M. Wt: 339.319
InChI Key: FTCPMDAZNQXRRC-UHFFFAOYSA-N
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Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C14H13N9O2 and its molecular weight is 339.319. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Heterocyclic compounds, including triazolo[4,3-b]pyridazine derivatives, have been explored for their antimicrobial potential. For instance, the synthesis and evaluation of thienopyrimidine derivatives have revealed pronounced antimicrobial activity, highlighting the significance of heterocyclic chemistries in developing new antimicrobial agents (Bhuiyan et al., 2006). Furthermore, the synthesis of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives has also demonstrated promising antibacterial activities, emphasizing the utility of these heterocyclic scaffolds in antimicrobial research (El-Agrody et al., 2000).

Antiproliferative Activities

The exploration of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives for their antiproliferative activity against endothelial and tumor cells underscores the therapeutic potential of triazolo derivatives in oncology. This research signifies the role of heterocyclic compounds in developing novel anticancer therapies (Ilić et al., 2011).

Chemical Synthesis and Structural Applications

The synthesis methodologies involving triazolo[1,5-a]pyrimidine derivatives highlight the versatility of these compounds in chemical synthesis. For example, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction reveals the complex reactions these heterocyclic compounds can undergo, offering valuable insights into synthetic chemistry (Lashmanova et al., 2019).

Mechanism of Action

Target of Action

The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is the Receptor Tyrosine Kinase c-Met . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility .

Mode of Action

This compound acts as an inhibitor of the c-Met receptor . By binding to this receptor, it prevents the activation of the receptor’s kinase domain, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

The inhibition of the c-Met receptor disrupts several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation . The disruption of these pathways leads to the inhibition of cell growth and induction of apoptosis .

Pharmacokinetics

Like many other small molecule inhibitors, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The result of the action of this compound is the inhibition of cell growth and induction of apoptosis in cells expressing the c-Met receptor . This can lead to the reduction of tumor growth in cancers that overexpress this receptor .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound . Additionally, the presence of certain enzymes in the liver can affect the metabolism and hence the bioavailability of the compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to demonstrate nanomolar inhibition of MET kinase activity .

Cellular Effects

Preliminary studies suggest that it has significant effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound undergoes decarboxylation in hot ethanol .

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N9O2/c1-2-25-11-5-4-9-18-19-10(23(9)20-11)8-16-13(24)12-17-14-15-6-3-7-22(14)21-12/h3-7H,2,8H2,1H3,(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCPMDAZNQXRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=NN4C=CC=NC4=N3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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